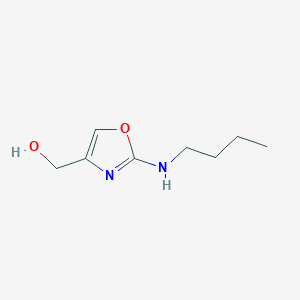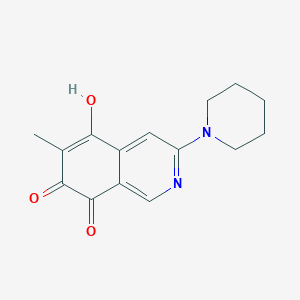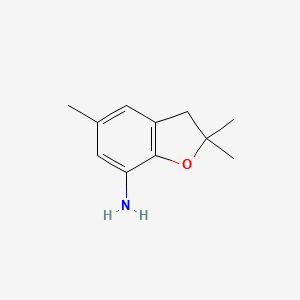![molecular formula C14H14N2O6 B12898906 N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid CAS No. 834894-51-8](/img/structure/B12898906.png)
N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a succinic acid backbone and a 2,5-dioxopyrrolidin-1-yl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of succinic anhydride with an amine to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment to the phenyl ring: The 2,5-dioxopyrrolidin-1-yl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the succinic acid backbone: The final step involves the formation of the succinic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl ring or the succinic acid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid can be compared with other similar compounds, such as:
N-Phenylsuccinimide: Similar structure but lacks the 2,5-dioxopyrrolidin-1-yl group.
Succinic Acid Derivatives: Various derivatives with different substituents on the succinic acid backbone.
Pyrrolidinone Compounds: Compounds containing the pyrrolidinone ring with different functional groups.
The uniqueness of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
834894-51-8 |
|---|---|
Molekularformel |
C14H14N2O6 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
(2S)-2-[4-(2,5-dioxopyrrolidin-1-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI-Schlüssel |
LNVLNWFJMOMOMO-JTQLQIEISA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
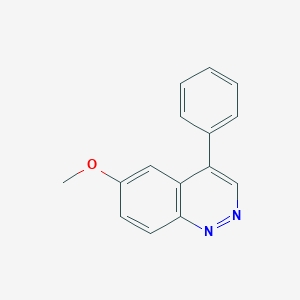

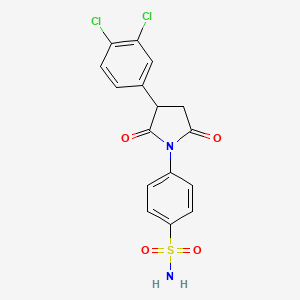
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
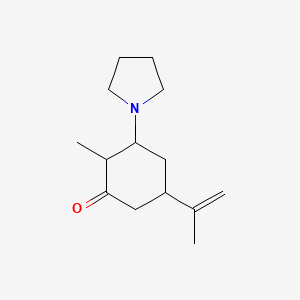
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
